Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another approach is the Japp-Klingmann reaction, which involves the reaction of aniline derivatives with β-ketoesters .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and solvent selection.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes
Properties
CAS No. |
92637-35-9 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 3-(1-benzylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-23-20(22)13-12-17-15-21(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-13,15H,2,14H2,1H3 |
InChI Key |
UCKJGKYWRBBLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.